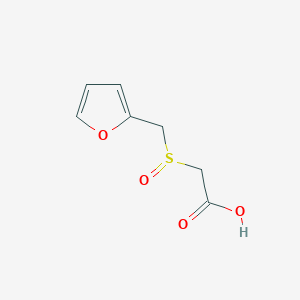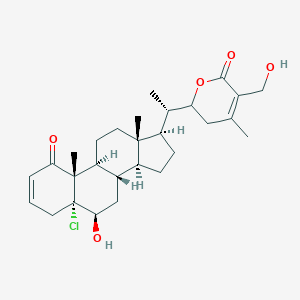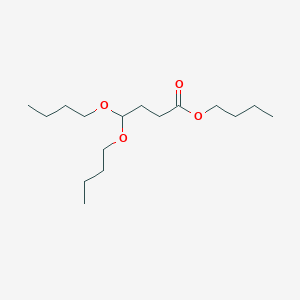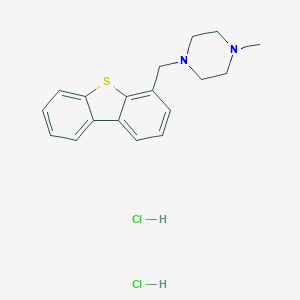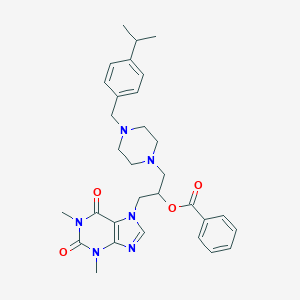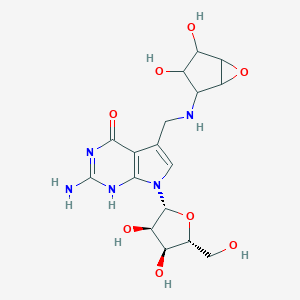
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism Of Action
The mechanism of action of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can lead to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. It has also been shown to have antioxidant properties and can scavenge free radicals, which can protect against oxidative stress.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride are diverse and depend on the specific application. In cardiovascular diseases, it can improve blood flow to the heart and reduce blood pressure. In cancer, it can inhibit tumor cell growth and induce apoptosis. In neurological disorders, it can protect against oxidative stress and improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride in lab experiments is its well-established synthesis method and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways. Additionally, its effects can vary depending on the concentration and duration of exposure, which can make it difficult to interpret results.
Future Directions
There are several future directions for the study of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride. One direction is to further investigate its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Another direction is to elucidate its mechanism of action and identify specific pathways that it targets. Additionally, there is potential for the development of novel derivatives with improved efficacy and selectivity. Finally, more studies are needed to fully understand the advantages and limitations of using this compound in lab experiments and to optimize experimental design.
Synthesis Methods
The synthesis of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride involves the reaction of theophylline with benzylamine, followed by the addition of 1-(2-hydroxy-3-chloropropyl)-4-benzylpiperazine. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. The purity and yield of the final product can be optimized by using different reaction conditions and purification techniques.
Scientific Research Applications
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride has been studied for its potential therapeutic applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, it has been shown to have vasodilatory effects and can improve blood flow to the heart. In cancer, it has been investigated as a potential anti-tumor agent due to its ability to inhibit tumor cell growth and induce apoptosis. In neurological disorders, it has been studied for its neuroprotective effects and potential in the treatment of Alzheimer's disease.
properties
CAS RN |
105319-52-6 |
|---|---|
Product Name |
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride |
Molecular Formula |
C28H37Cl2N7O3 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C28H35N7O3.2ClH/c1-31-25-24(26(37)32(2)28(31)38)35(27(30-25)29-17-21-9-5-3-6-10-21)20-23(36)19-34-15-13-33(14-16-34)18-22-11-7-4-8-12-22;;/h3-12,23,36H,13-20H2,1-2H3,(H,29,30);2*1H |
InChI Key |
VOWBYAMVXOXXAK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl |
synonyms |
8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxy-propyl]-1,3-di methyl-purine-2,6-dione dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



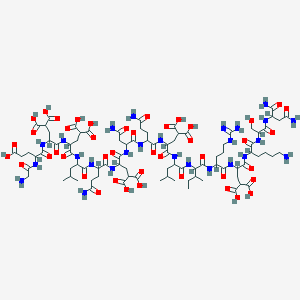
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
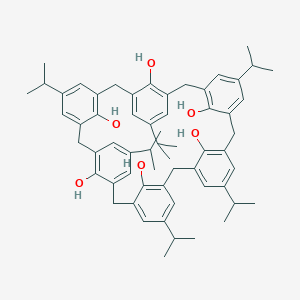
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
